7-Mercapto-4-methylcoumarin

概述

描述

7-Mercapto-4-methylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O2S and its molecular weight is 192.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known to be used as a fluorescent probe in biochemical and molecular biology research , suggesting that it may interact with various cellular components.

Mode of Action

As a fluorescent probe, it likely interacts with its targets by binding to them and emitting fluorescence, which can be detected and measured . This allows researchers to track the movement and interactions of the compound within cells.

Biochemical Pathways

Given its use as a fluorescent probe, it may be involved in various pathways depending on the specific targets it is used to study .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 2.1 .

Result of Action

As a fluorescent probe, its primary function is to emit fluorescence when bound to its target, allowing for the visualization and study of various cellular processes .

Action Environment

It is known to be soluble in organic solvents such as ether and methanol, but insoluble in water . This suggests that its action and stability may be influenced by the solvent environment.

生化分析

Biochemical Properties

7-Mercapto-4-methyl-2H-chromen-2-one is known for its fluorescent properties and is often used as a fluorescent probe and dye in biochemical and molecular biology research

Cellular Effects

Due to its fluorescent properties, it is often used as a marker for live cells to study intracellular transport processes and apoptosis .

生物活性

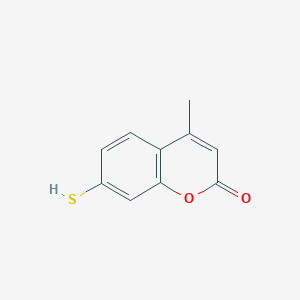

7-Mercapto-4-methylcoumarin (7-MMC) is a sulfur-containing derivative of coumarin that exhibits significant biological activity, making it a valuable compound in various fields, including biochemistry, pharmacology, and material science. Its unique structure, characterized by a thiol group at the 7-position and a methyl group at the 4-position, contributes to its reactivity and utility in biochemical applications.

- Molecular Formula : C10H8O2S

- Molecular Weight : 192.24 g/mol

- Structural Characteristics : The presence of the thiol (-SH) group enhances its reactivity, allowing for diverse chemical transformations and interactions with biological molecules.

Enzyme Activity Assays

One of the primary applications of 7-MMC is as a precursor for fluorogenic substrates in enzyme activity assays. When cleaved by specific enzymes, it releases 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be quantified using fluorescence plate readers. This method offers advantages such as increased sensitivity and reduced background noise compared to traditional assays.

Anticancer Activity

Research has demonstrated that 7-MMC derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. A study evaluated the anticancer activity of several compounds derived from 7-MMC against lung carcinoma (A549), glioma (HS-683), breast adenocarcinoma (MCF-7), and melanoma (SK-MEL-28). The results indicated that most coumarin derivatives showed no significant inhibitory effects (>1000 µM), with some exceptions exhibiting moderate cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-MMC | A549 | >1000 |

| HS-683 | >1000 | |

| MCF-7 | >1000 | |

| SK-MEL-28 | >1000 |

Interaction with Quantum Dots

7-MMC has been utilized as a reporter molecule for studying thiol binding to quantum dots (CdSe-ZnS). This interaction leads to characteristic absorption changes, which can be exploited in sensing applications .

Synthesis and Reactivity

The synthesis of 7-MMC typically involves the reaction of 7-hydroxy-4-methylcoumarin with dimethylthiocarbamoyl chloride, followed by hydrolysis. This compound serves as a versatile platform for synthesizing various bioactive compounds due to its ability to participate in thioglycosylation reactions and other transformations .

Photophysics Studies

Studies on the photophysical properties of 7-MMC have shown that it exhibits distinct fluorescence behavior in different solvents, making it suitable for applications in biological imaging and sensing .

Self-Assembled Monolayers

Research utilizing molecular dynamics simulations has explored the formation of self-assembled monolayers (SAM) of 7-MMC on gold surfaces. These studies focus on the molecular interactions at the interface, which are critical for developing biosensors and other nanotechnology applications .

科学研究应用

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Compounds

MMC serves as a precursor for synthesizing various bioactive compounds. For instance, it has been utilized to create α1 adrenergic antagonists, showcasing potent activity superior to traditional drugs like prazosin. One notable derivative synthesized from MMC exhibited excellent α1 antagonistic activity, indicating its potential in treating hypertension and related cardiovascular conditions .

1.2 Glucuronidation Studies

Research has demonstrated that human liver microsomes can catalyze the S-glucuronidation of MMC efficiently, comparable to O-glucuronidation of other compounds like 4-methylumbelliferone. This property allows MMC to be used as a standard substrate for monitoring S-glucuronidation processes in drug metabolism studies .

Photophysical Properties

2.1 Fluorophore Applications

MMC's photophysical properties make it suitable as a fluorophore probe in various applications. Studies have shown that the thiol group in MMC can form strong fluorescent conjugates, which are useful in biological imaging and tracking cellular processes . The compound's ability to bind with quantum dots has also been explored, leading to characteristic absorption and emission bands that are valuable for photonic applications .

2.2 Optical Whitening Agents

Due to its fluorescence characteristics, MMC has potential applications as an optical whitening agent. However, its poor fluorescence in certain forms limits its effectiveness compared to other coumarins. Researchers are investigating modifications to enhance its fluorescent properties for this application .

Biochemical Applications

3.1 Thioglycosylation Reactions

MMC has been utilized in thioglycosylation reactions, which are essential in glycoscience for synthesizing glycosides and glycoconjugates. The compound acts as an aromatic thiol acceptor, facilitating reactions with sugar donors to produce valuable glycosylated products .

3.2 Enzyme Substrates

The compound has been employed as a fluorogenic substrate for tracking bacterial enzymes, such as neuramidase. This application is crucial for studying enzyme kinetics and understanding bacterial metabolism .

Material Science Applications

4.1 Self-Assembled Monolayers (SAMs)

Recent studies have focused on the use of MMC in creating self-assembled monolayers on gold surfaces. These SAMs exhibit unique structural and stability properties that can be exploited in biosensor development and nanotechnology . The interaction of MMC with surfaces is characterized by specific absorption and emission changes, making it a suitable candidate for surface modification in biosensing applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of α1 antagonists | Potent activity exceeding traditional drugs |

| Glucuronidation studies | Efficient S-glucuronidation comparable to O-forms | |

| Photophysical Properties | Fluorophore probe | Strong fluorescence for biological imaging |

| Optical whitening agent | Limited effectiveness due to poor fluorescence | |

| Biochemical Applications | Thioglycosylation reactions | Valuable for synthesizing glycosides |

| Enzyme substrates | Useful for tracking bacterial enzyme activity | |

| Material Science | Self-assembled monolayers (SAMs) | Unique stability properties for biosensors |

化学反应分析

Reactivity of 7-Mercapto-4-Methylcoumarin

-

Michael Addition: 3-mercapto-coumarins react with acrylonitriles and acrylates under Michael addition conditions to create S-acetonitrile, S-propanenitrile, S-ethayl acetate, and S-propanoate coumarin derivatives .

-

Mannich Reaction: 3-mercapto-coumarin condenses with formaldehyde to produce 3-hydroxy-methylthio-coumarin, which then reacts with diphenylamine to yield the corresponding α-aminomethylated thioether .

-

Alkylation: this compound can undergo alkylation reactions at the thiol group. For example, it reacts with 1,2-dibromoethane to give an intermediate, which in turn reacts with 1-(2-methoxyphenyl)piperazine to synthesize a specific compound with α1 antagonistic activity .

-

Thio-Claisen Rearrangement: 4-propargylthiobenzopyran-2-ones and 4-[4-aryloxybut-2-ynylthio]benzopyran-2-ones can be prepared through the thio-Claisen rearrangement of 4-mercapto-coumarin with propargyl halides and 1-chloro-4-aryloxybut-2-yne, respectively .

-

Reaction with Iodine: The reaction of this compound with iodine yields 4-Methyl-7-(4-methyl-2-oxo-2H-chromen-6-yl)disulfanyl-2H-chromen-2-one hydrotriiodide .

Glucuronidation

Human liver microsomes catalyze the S-glucuronidation of this compound almost as efficiently as the O-glucuronidation of 4-methylumbelliferone . Human UDP glycosyltransferases (UGTs) play a role in xenobiotic detoxification by increasing the solubility of substrates via the addition of a sugar moiety .

Self-Assembled Monolayers (SAMs)

This compound can form self-assembled monolayers (SAMs) on gold surfaces. The structure and stability of these SAMs have been studied to determine the maximum monolayer density and the nature of the molecule/surface interface .

Glycosylation

This compound can be glycosylated by DtGlcA-E396Q (the mutated form of β-D-glucuronidase DtGlcA) as a biocatalyst with a 51% yield in pKa 5.03 . A method has been found for synthesizing coumarin S-glycosides, employing biocatalysts able to graft carbohydrate structures onto 7-mercapto-4-methyl-coumarin in one-pot reactions .

属性

IUPAC Name |

4-methyl-7-sulfanylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDNGJQDDNBAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405608 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137215-27-1 | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137215-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Mercapto-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。